molecular formula C18H28N2O B6011423 2-(1-cyclopenten-1-ylcarbonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane

2-(1-cyclopenten-1-ylcarbonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane

Cat. No. B6011423
M. Wt: 288.4 g/mol
InChI Key: UMJISUVBADSPCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-cyclopenten-1-ylcarbonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane, also known as CPCCOEt, is a chemical compound that has gained attention in the scientific community due to its potential applications in neuroscience research.

Mechanism of Action

2-(1-cyclopenten-1-ylcarbonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane binds to the allosteric site of mGluR1, preventing the receptor from activating downstream signaling pathways. This leads to a decrease in synaptic transmission and neuronal excitability in the brain.
Biochemical and Physiological Effects:
Studies have shown that 2-(1-cyclopenten-1-ylcarbonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane can modulate synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have anticonvulsant effects in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-cyclopenten-1-ylcarbonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane in lab experiments is its selectivity for mGluR1, which allows for specific targeting of this receptor. However, 2-(1-cyclopenten-1-ylcarbonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane has limited solubility in water, which can make it difficult to administer in vivo. Additionally, its effects on other mGluR subtypes and other neurotransmitter systems are not well understood.

Future Directions

Future research on 2-(1-cyclopenten-1-ylcarbonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane could focus on its potential therapeutic applications in neurological disorders. It could also explore its effects on other mGluR subtypes and neurotransmitter systems, as well as its potential interactions with other drugs. Additionally, research could investigate the development of more soluble derivatives of 2-(1-cyclopenten-1-ylcarbonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane for improved in vivo administration.

Synthesis Methods

2-(1-cyclopenten-1-ylcarbonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane can be synthesized through a multi-step process involving the reaction of cyclopentadiene with ethyl acrylate, followed by the addition of cyclopropylmethylamine and a series of purification steps. The final product is a white crystalline solid with a melting point of 92-94°C.

Scientific Research Applications

2-(1-cyclopenten-1-ylcarbonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane has been shown to selectively block the metabotropic glutamate receptor subtype 1 (mGluR1) in the brain. This receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory. By blocking mGluR1, 2-(1-cyclopenten-1-ylcarbonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane can be used to study the role of this receptor in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

cyclopenten-1-yl-[9-(cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c21-17(16-4-1-2-5-16)20-11-9-18(14-20)8-3-10-19(13-18)12-15-6-7-15/h4,15H,1-3,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJISUVBADSPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C(=O)N2CCC3(C2)CCCN(C3)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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